5-(tert-Butyl)oxazole-2-carboxylic acid(potassium)
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Overview
Description
5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) is a chemical compound with the molecular formula C7H8KNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require a mild and efficient environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of advanced synthetic techniques and reagents to ensure high yield and purity. The process may include steps such as nucleophilic addition, elimination, and cyclization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce reduced oxazole compounds .
Scientific Research Applications
5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) include other oxazole derivatives such as:
- 5-tert-Butyl-2-oxazolecarboxylic acid
- 2-oxazoline
- 2-oxazolecarboxylic acid
Uniqueness
What sets 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium) apart from these similar compounds is its specific structure and the presence of the tert-butyl group, which may confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8KNO3 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
potassium;5-propan-2-yl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.K/c1-4(2)5-3-8-6(11-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
PKJDHTHZRUAGHE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CN=C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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